molecular formula C8H9Cl2NO2S B12582243 N,N-Dichloro-2,3-dimethylbenzenesulfonamide CAS No. 610770-33-7

N,N-Dichloro-2,3-dimethylbenzenesulfonamide

Cat. No.: B12582243
CAS No.: 610770-33-7
M. Wt: 254.13 g/mol
InChI Key: CPBDAMZCTJUVTI-UHFFFAOYSA-N
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Description

N,N-Dichloro-2,3-dimethylbenzenesulfonamide is a synthetic chemical compound offered for research and development purposes. As a substituted benzenesulfonamide, it belongs to a class of compounds studied for various biochemical applications. Related benzenesulfonamide analogues have been investigated in scientific research for their potential as selective inhibitors of enzymes such as human intestinal carboxylesterase (hiCE), which may help in modulating drug metabolism and toxicity profiles . Other structurally similar sulfonamide compounds are also explored for their activity against specific biological targets, including kinases and metabolic enzymes . Researchers utilize this chemical as a building block in organic synthesis and medicinal chemistry. The compound is provided with guaranteed high purity and stability. It is intended for use in laboratory settings only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. Please contact our technical support team for more specific data, including certificates of analysis.

Properties

CAS No.

610770-33-7

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

N,N-dichloro-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-6-4-3-5-8(7(6)2)14(12,13)11(9)10/h3-5H,1-2H3

InChI Key

CPBDAMZCTJUVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Chlorosulfonation Method

One of the primary methods for synthesizing N,N-dichloro-2,3-dimethylbenzenesulfonamide involves chlorosulfonation of 2,3-dimethylbenzene followed by chlorination.

  • Reagents:

    • 2,3-Dimethylbenzene (xylene)
    • Chlorosulfonic acid
    • Chlorine gas
  • Procedure:

    • A solution of 2,3-dimethylbenzene is treated dropwise with chlorosulfonic acid at low temperatures (0 °C).
    • The mixture is allowed to reach room temperature, followed by the addition of chlorine gas.
    • The reaction is monitored until the desired product formation is confirmed by color change and spectroscopic analysis.
  • Yield: Generally reported yields range from 85% to 95% depending on reaction conditions and purification methods used.

Direct Chlorination Method

Another effective method involves direct chlorination of the sulfonamide derivative.

  • Reagents:

    • Sulfonamide precursor (e.g., dimethylbenzenesulfonamide)
    • Chlorine gas or thionyl chloride
  • Procedure:

    • The sulfonamide precursor is dissolved in an appropriate solvent (e.g., chloroform).
    • Chlorine gas is bubbled through the solution at controlled temperatures (typically between -5 °C to 35 °C).
    • The reaction is allowed to proceed until completion, indicated by cessation of gas evolution.
  • Yield: Yields can vary from 80% to over 90%, influenced by factors such as temperature control and solvent choice.

Comparative Analysis of Preparation Methods

Method Key Reagents Temperature Range Typical Yield (%) Advantages
Chlorosulfonation Chlorosulfonic acid, chlorine 0 °C to RT 85 - 95 High yield, straightforward procedure
Direct Chlorination Dimethylbenzenesulfonamide, chlorine -5 °C to 35 °C 80 - 90 Simplicity in reagents

Experimental Considerations

When preparing this compound, several factors must be considered to optimize the synthesis:

  • Temperature Control: Maintaining appropriate temperatures during reactions is crucial for maximizing yield and minimizing side reactions.

  • Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and the overall efficiency of the reaction. Common solvents include chloroform and dichloromethane.

  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) or spectroscopic methods (NMR or IR) should be employed to monitor reaction progress and purity of products.

Chemical Reactions Analysis

Types of Reactions: N,N-Dichloro-2,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the dichloro groups to amine groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N,N-Dichloro-2,3-dimethylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Dichloro-2,3-dimethylbenzenesulfonamide involves its interaction with biological molecules. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The molecular targets and pathways involved include the inhibition of folic acid synthesis in bacteria, which is crucial for their growth and replication.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Substituents Key Properties
N,N-Dichloro-2,3-dimethylbenzenesulfonamide 2,3-dimethyl; N,N-dichloro High oxidative potential, antimicrobial activity
NVC-422 () N,N-dichloro-2,2-dimethyltaurine 88% S. aureus decolonization in Phase IIa trials
N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide () 2,4-dimethyl; 2,3-dichlorophenyl Tilt angle: 70.4°; hydrogen-bonded crystal packing
XF-73 () Porphyrin derivative Light-dependent membrane disruption; MRSA clearance on porcine skin

Biological Activity

N,N-Dichloro-2,3-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, particularly those involved in folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects, making them useful in antimicrobial applications.
  • Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives may interact with calcium channels, potentially affecting cardiovascular functions such as perfusion pressure and coronary resistance. For instance, compounds similar to this compound have shown promise in modulating these channels .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Table 1 summarizes its activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound exhibits varying degrees of antimicrobial activity, with notable efficacy against Staphylococcus aureus.

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assays have been conducted to assess the safety profile of this compound. The results from various cancer cell lines are presented in Table 2:

Cell Line GI50 (μM) Effect
MCF7 (Breast Cancer)21.0Moderate growth inhibition
HCT116 (Colon Cancer)45.3Significant growth inhibition
A549 (Lung Cancer)30.3Moderate growth inhibition

The GI50 values indicate that this compound has potential as an anticancer agent, particularly against breast and colon cancer cell lines.

Study on Cardiovascular Effects

A study investigated the effects of sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggested that certain compounds could significantly decrease perfusion pressure in a time-dependent manner . This highlights the potential for this compound or its analogs to influence cardiovascular health.

Anticancer Activity Assessment

Another research effort focused on the anticancer properties of related sulfonamides using the NCI-60 cell line panel. The results indicated that compounds similar to this compound demonstrated cytotoxic activity against multiple cancer cell lines . The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use.

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